molecular formula C9H10BrFO2 B14772827 1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene

1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene

Cat. No.: B14772827
M. Wt: 249.08 g/mol
InChI Key: DVNGJLXKKDDIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method is the bromination of 5-fluoro-2-(methoxymethoxy)-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxymethoxy groups can be substituted by electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halonium ions (X+) in the presence of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic aromatic substitution with a nitronium ion can produce a nitro derivative.

Scientific Research Applications

1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene depends on its specific application and the context in which it is used. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
  • 1-Bromo-5-fluoro-2-iodo-3-methylbenzene
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

Uniqueness

1-Bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-5-fluoro-2-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-9(13-5-12-2)7(10)4-8(6)11/h3-4H,5H2,1-2H3

InChI Key

DVNGJLXKKDDIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.